Enantiomer-Specific nAChR Antagonism: (S)- vs. (R)-Enantiomer and Racemate
In a direct head-to-head comparison under identical assay conditions, the (S)-enantiomer of ethyl piperidine-3-carboxylate hydrochloride (PPB-12) exhibited an IC50 of 17.5 µM (95% CI: 10.9–28.3) at human α4β2 nicotinic acetylcholine receptors (nAChRs), whereas the (R)-enantiomer (PPB-13) was more potent with an IC50 of 9.8 µM (95% CI: 4.4–21.6) [1]. The racemic 3-position analog (KAB-18) displayed an intermediate IC50 of 13.5 µM (95% CI: 9.7–18.5). At α3β4 nAChRs, the (S)-enantiomer showed no activity up to 100 µM, while the (R)-enantiomer retained activity (IC50 9.5 µM for IB-4).
| Evidence Dimension | Inhibition of human α4β2 nAChR (IC50) |
|---|---|
| Target Compound Data | 17.5 µM (95% CI: 10.9–28.3) |
| Comparator Or Baseline | (R)-enantiomer: 9.8 µM (95% CI: 4.4–21.6); Racemate: 13.5 µM (95% CI: 9.7–18.5) |
| Quantified Difference | (S)-enantiomer is 1.8-fold less potent than (R)-enantiomer at α4β2; (S)-enantiomer is 1.3-fold less potent than racemate. |
| Conditions | Cell-based assay expressing human α4β2 nAChRs; n = 4–8; Hill coefficient reported. |
Why This Matters
Enantiomeric purity directly impacts pharmacological potency; procurement of the (S)-enantiomer ensures reproducible activity in nAChR-targeted research and avoids confounding stereochemical effects.
- [1] J. Pharmacol. Exp. Ther. (JPET). Data from expansion table: nAChR IC50 values for piperidine derivatives. Accessed April 2026. View Source
